tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Strong bases or acids can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the azetidine ring may produce a more saturated ring structure .
Scientific Research Applications
tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The hydroxyethyl group may play a role in binding to the active site of the enzyme, while the azetidine ring provides structural stability .
Comparison with Similar Compounds
- tert-butylN-[1-(azetidin-3-yl)ethyl]carbamate
- tert-butylN-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness: tert-butylN-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and an azetidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(azetidin-3-yl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-8(6-13)7-4-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWIARUNJQPTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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